molecular formula C16H20N2O4 B2588262 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide CAS No. 852367-03-4

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Cat. No. B2588262
CAS RN: 852367-03-4
M. Wt: 304.346
InChI Key: REXNYNSFVPUASR-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide, also known as INDOL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. INDOL belongs to the class of oxindole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on indole derivatives, such as those involving the synthesis and evaluation of novel compounds, has shown promising antimicrobial and antifungal activities. For instance, a series of indol-3-yl-oxoacetamides were synthesized and evaluated for their antibacterial and antifungal properties, with some derivatives displaying significant activity against pathogenic microorganisms (Debnath & Ganguly, 2015). This indicates a potential application in developing new antimicrobial agents.

Synthesis and Chemical Transformations

Indole derivatives have been a focus for chemical synthesis, showcasing their versatility in organic chemistry. A study detailed an efficient method for preparing bis(indolyl)methanes under solvent-free conditions using trityl chloride as a novel and efficient organic catalyst. This method emphasizes green chemistry principles and the importance of indole derivatives in synthetic chemistry (Khalafi‐Nezhad et al., 2008).

Nematicidal Activity

The nematicidal activity of indole derivatives against root-knot nematode Meloidogyne incognita was explored, where chlorine-substituted indole derivatives showed significant nematicidal activity. This suggests a potential application of these compounds in agriculture for pest control (Kaur, 2019).

Anticancer and Antitubercular Activities

Indole derivatives have been investigated for their potential anticancer properties. For example, the synthesis of indole–quinoline–oxadiazoles was reported for their anticancer potential and computational tubulin binding studies, indicating a promising direction for developing new cancer therapeutics (Kamath et al., 2016). Additionally, Schiff bases derived from indole compounds demonstrated remarkable antimicrobial activity, hinting at their potential in antimicrobial and antitubercular drug development (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Antioxidant Properties

The antioxidant properties of indole derivatives were also a subject of study, with several compounds showing considerable antioxidant activity. This could be relevant in the development of new antioxidant agents for pharmaceutical applications (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-9-7-18(8-10-22-2)16(20)15(19)13-11-17-14-6-4-3-5-12(13)14/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNYNSFVPUASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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